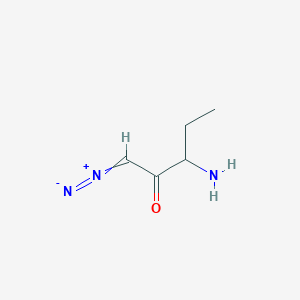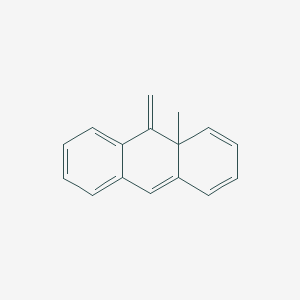
4A-Methyl-10-methylidene-4A,10-dihydroanthracene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4A-Methyl-10-methylidene-4A,10-dihydroanthracene is a chemical compound that belongs to the anthracene family. Anthracenes are polycyclic aromatic hydrocarbons known for their stability and unique chemical properties. This particular compound is characterized by the presence of methyl and methylidene groups attached to the anthracene core, which can influence its reactivity and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4A-Methyl-10-methylidene-4A,10-dihydroanthracene typically involves the reaction of anthracene derivatives with appropriate reagents under controlled conditions. One common method involves the use of diazonium salts derived from anthracene-9,10-dione, which react with methylene-active compounds to form the desired product . The reaction conditions often include the use of solvents like ethanol or acetic acid and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like chromatography may also be employed to enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4A-Methyl-10-methylidene-4A,10-dihydroanthracene can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in carbon tetrachloride for halogenation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield anthraquinone derivatives, while reduction may produce dihydroanthracene derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of possible products.
Applications De Recherche Scientifique
4A-Methyl-10-methylidene-4A,10-dihydroanthracene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a model compound in studies of aromaticity and reactivity.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals due to its stability and reactivity.
Mécanisme D'action
The mechanism by which 4A-Methyl-10-methylidene-4A,10-dihydroanthracene exerts its effects depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways involved can vary, but studies have shown that compounds in this class can inhibit certain enzymes or interfere with cellular signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Anthracene: A parent compound with similar aromatic properties but lacking the methyl and methylidene groups.
9,10-Dihydroanthracene: A reduced form of anthracene with hydrogen atoms added to the 9 and 10 positions.
Anthraquinone: An oxidized derivative of anthracene with carbonyl groups at the 9 and 10 positions.
Uniqueness
4A-Methyl-10-methylidene-4A,10-dihydroanthracene is unique due to the presence of both methyl and methylidene groups, which can influence its reactivity and potential applications. These functional groups can enhance its stability and modify its interactions with other molecules, making it a valuable compound for various research and industrial purposes.
Propriétés
Numéro CAS |
106778-21-6 |
|---|---|
Formule moléculaire |
C16H14 |
Poids moléculaire |
206.28 g/mol |
Nom IUPAC |
4a-methyl-10-methylideneanthracene |
InChI |
InChI=1S/C16H14/c1-12-15-9-4-3-7-13(15)11-14-8-5-6-10-16(12,14)2/h3-11H,1H2,2H3 |
Clé InChI |
WAEVLNHXIARCEK-UHFFFAOYSA-N |
SMILES canonique |
CC12C=CC=CC1=CC3=CC=CC=C3C2=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


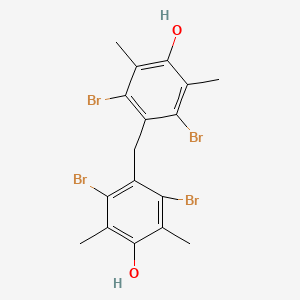
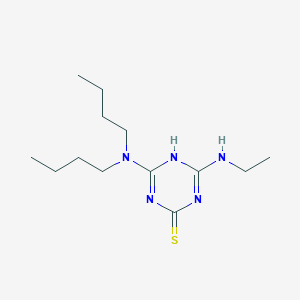
![3-{[(3,4-Dimethoxyphenyl)methyl]sulfanyl}-1H-1,2,4-triazol-5-amine](/img/structure/B14319570.png)

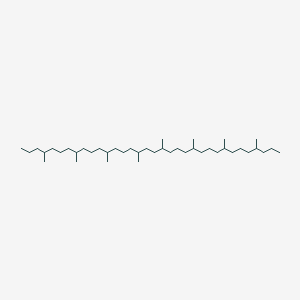

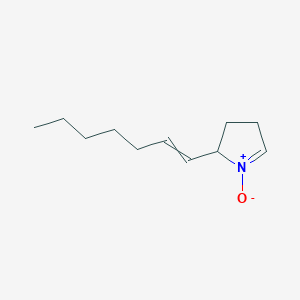
![6-Oxabicyclo[3.2.1]oct-3-ene](/img/structure/B14319588.png)
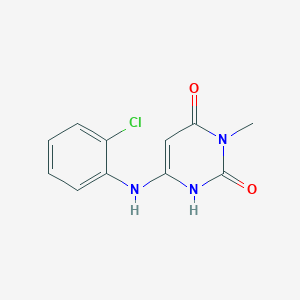
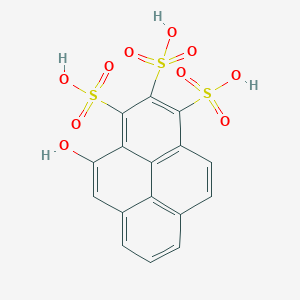
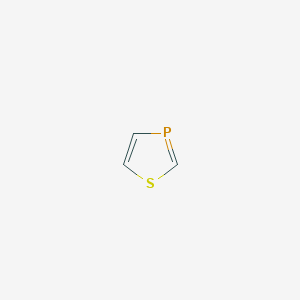

![8,8'-(1,2-Phenylene)bis(1,5-diazabicyclo[3.2.1]octane)](/img/structure/B14319616.png)
